

# Application Notes and Protocols for Direct Orange 15 in Leather Dyeing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Direct Orange 15*

Cat. No.: *B1584190*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C.I. **Direct Orange 15** (C.I. 40002/40003), a stilbene-class dye, for leather tanning and dyeing applications. The information covers its chemical properties, toxicological profile, and detailed protocols for its application on different types of leather substrates.

## Introduction and Application Overview

**Direct Orange 15** is an anionic direct dye used for coloring various substrates, including cellulosic fibers, silk, paper, and leather.<sup>[1][2]</sup> In leather applications, it is primarily used for shading and producing orange to reddish-orange hues.<sup>[1][2]</sup> Its classification as a stilbene dye is significant; the manufacturing process involves the processing of C.I. Direct Yellow 11 or the condensation of 2-Methyl-5-nitrobenzenesulfonic acid derivatives. This distinguishes it from older azo dyes derived from benzidine, a known human carcinogen whose use is now highly restricted.<sup>[3][4]</sup>

**Toxicological Profile:** Based on available safety data sheets for liquid formulations, C.I. **Direct Orange 15** is not classified as a hazardous substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals).<sup>[5]</sup> It is not listed as a benzidine-based dye by regulatory bodies such as the U.S. Environmental Protection Agency.<sup>[6]</sup> This favorable toxicological profile makes it a viable alternative to potentially carcinogenic dyes in industrial and research settings. However, as with any chemical, appropriate personal protective

equipment (PPE), including gloves and safety goggles, should be used, and work should be conducted in a well-ventilated area to minimize exposure.[7]

**Mechanism of Dyeing:** As an anionic dye, **Direct Orange 15** carries a negative charge in solution. Its fixation on leather is primarily governed by ionic interactions with the protein substrate, collagen. The nature of this interaction is highly dependent on the type of tannage.

- **Chrome-Tanned Leather:** This leather is highly cationic (positively charged) due to the fixation of chromium salts to the carboxyl groups of collagen.[8] This creates a strong affinity for anionic dyes like **Direct Orange 15**, which can lead to rapid surface fixation, potentially causing unlevel dyeing and poor penetration.[8] Control of pH, temperature, and the use of leveling agents are critical to achieve uniform coloration.[9][10]
- **Vegetable-Tanned Leather:** This leather is typically anionic.[9] Therefore, it has a lower affinity for direct dyes compared to chrome-tanned leather. Dyeing is often performed at a lower pH to reduce the anionic character of the leather and promote dye uptake.

## Quantitative Data

The following tables summarize the known properties of **Direct Orange 15**. It is important to note that most publicly available fastness data pertains to textile applications. These values should be considered indicative for leather, and it is strongly recommended that researchers perform specific fastness tests (e.g., using IUF standards) on the specific leather substrate being used.[11]

Table 1: Chemical and Physical Properties of C.I. **Direct Orange 15**

| Property            | Value                                                                         | Reference(s) |
|---------------------|-------------------------------------------------------------------------------|--------------|
| C.I. Name           | <b>Direct Orange 15,</b><br><b>40002/40003</b>                                |              |
| CAS Number          | 1325-35-5                                                                     |              |
| Molecular Formula   | C <sub>28</sub> H <sub>20</sub> N <sub>4</sub> O <sub>12</sub> S <sub>4</sub> | [12]         |
| Molecular Structure | Stilbene Class                                                                |              |
| Appearance          | Bright red powder or liquid                                                   | [2]          |

| Solubility | Soluble in water; slightly soluble in alcohol |[\[2\]](#) |

Table 2: Fastness Properties of C.I. **Direct Orange 15** (Primarily on Cellulosic Fibers)

| Fastness Test             | Standard    | Rating (Scale 1-5, unless noted) | Reference(s)        |
|---------------------------|-------------|----------------------------------|---------------------|
| Light Fastness            | ISO         | 3-4                              |                     |
| Light Fastness            | AATCC       | 4-5                              |                     |
| Light Fastness            | (Scale 1-8) | 2-3                              | <a href="#">[6]</a> |
| Washing/Soaping (Stain)   | ISO         | 3                                |                     |
| Washing/Soaping (Fade)    | ISO         | 3                                |                     |
| Acid Resistance (Stain)   | ISO         | 4-5                              |                     |
| Alkali Resistance (Stain) | ISO         | 2-3                              |                     |
| Dry Rubbing               | -           | 4                                | <a href="#">[8]</a> |

| Wet Rubbing | - | 3 |[\[8\]](#) |

Note: Fastness properties can vary significantly based on the substrate (leather type, retannage), dye concentration, and finishing processes.

## Experimental Protocols

The following are representative protocols for the application of **Direct Orange 15**. All percentages are based on the shaved weight of the leather. Researchers should perform preliminary tests on small swatches to optimize for the desired shade and performance.[\[1\]](#)

Protocol 1: Drum Dyeing of Full-Grain Chrome-Tanned Leather

This protocol is designed for achieving a level, penetrated orange shade on chrome-tanned leather using a standard tannery drum.

Materials:

- Neutralized and washed chrome-tanned leather (shaved weight basis)
- **Direct Orange 15** dye
- Formic acid (10% solution)
- Anionic leveling agent
- Fatliquoring agent
- Water (softened, at specified temperatures)
- Tannery drum

Methodology:

- **Washing:** The neutralized chrome-tanned leather is placed in the drum with 200% water at 35°C. The drum is run for 15 minutes, followed by draining the float.
- **Leveling and Dyeing:**
  - Add 150% water at 40°C.
  - Add 1.0% of an anionic leveling agent to promote even dye uptake.
  - Run the drum for 10 minutes.
  - Add 2.0% **Direct Orange 15** (dissolved in hot water).
  - Run the drum for 45-60 minutes to allow for dye penetration.
- **Fixation:**

- Slowly add 1.5% formic acid (diluted 1:10 with water) over 20 minutes in two intervals.  
This lowers the pH to approximately 3.5-3.8, fixing the anionic dye to the cationic leather.
- Run the drum for an additional 30 minutes.
- Check the float for exhaustion. The remaining liquid should be nearly clear.
- **Washing and Fatliquoring:**
  - Drain the dye bath and wash the leather with 200% water at 50°C for 10 minutes.
  - Drain the wash float.
  - Add 100% water at 55°C and the required percentage of a suitable fatliquoring agent.
  - Run the drum for 60 minutes.
- **Final Steps:**
  - Drain the fatliquor bath.
  - Wash with 200% water at 35°C for 10 minutes.
  - Drain, unload the leather, and proceed with standard setting out, drying, and finishing operations.

#### Protocol 2: Manual/Tray Dyeing of Vegetable-Tanned Leather Panels

This protocol is suitable for small-scale, artisanal, or laboratory applications where surface coloration is desired.

#### Materials:

- Vegetable-tanned leather panel
- Leather preparer/deglazer
- **Direct Orange 15** dye solution (e.g., 10 g/L in distilled water)

- Wool daubers or sponges
- Leather conditioner and top-coat sealer
- Soft cloths
- Gloves and protective covering for the workspace

#### Methodology:

- Surface Preparation:
  - Thoroughly clean the leather surface with a dry cloth to remove dust.[13]
  - Apply a leather deglazer using a clean cloth in a circular motion to strip away any existing finishes and oils that could prevent dye penetration.[1][14]
  - Allow the leather to dry completely.
- Dye Application:
  - Stir the **Direct Orange 15** solution well.
  - Slightly dampen the leather surface with a sponge and clean water. This helps prevent streaking and promotes even initial absorption.[15]
  - Apply a light, even base coat of the dye solution using a wool dauber in smooth, circular motions. Avoid oversaturation in any single area.[13]
  - Allow the first coat to dry until the surface is no longer tacky.
- Building Color Depth:
  - Apply subsequent thin coats to achieve the desired shade. It is recommended to apply coats in alternating diagonal directions to ensure full coverage and a uniform finish.[13]
  - Allow the leather to dry completely between each coat (typically 1-2 hours). Two to three thin coats are generally better than one heavy coat.[14]

- Buffing and Finishing:
  - Once the final coat is thoroughly dry (allow 12-24 hours), buff the surface vigorously with a clean, soft cloth to remove any excess surface pigment.
  - Apply a suitable leather conditioner to restore oils and flexibility.[[13](#)]
  - Apply a protective top-coat sealer (e.g., acrylic finisher) to seal the color, improve rub fastness, and provide the desired sheen (matte to high gloss).[[1](#)]

## Visualizations

The following diagrams illustrate the experimental workflow for leather dyeing and the key relationships influencing the process.

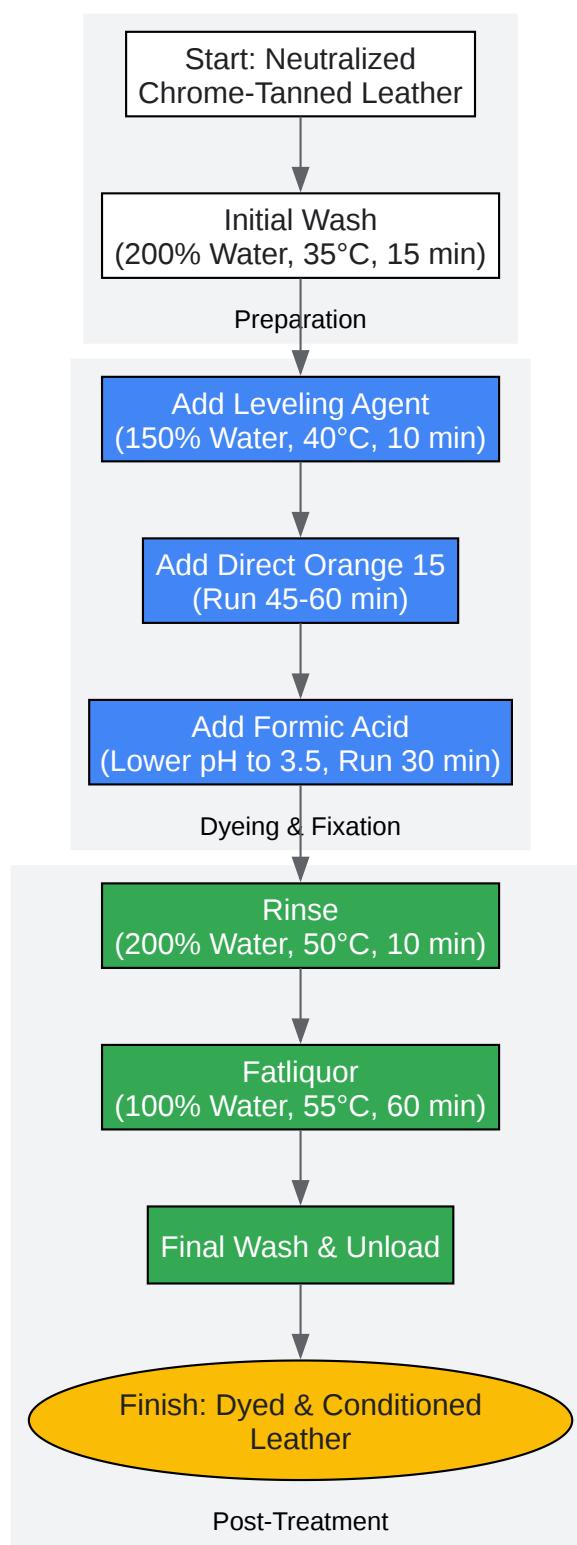



Diagram 1: Workflow for Drum Dyeing of Chrome-Tanned Leather

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Drum Dyeing of Chrome-Tanned Leather

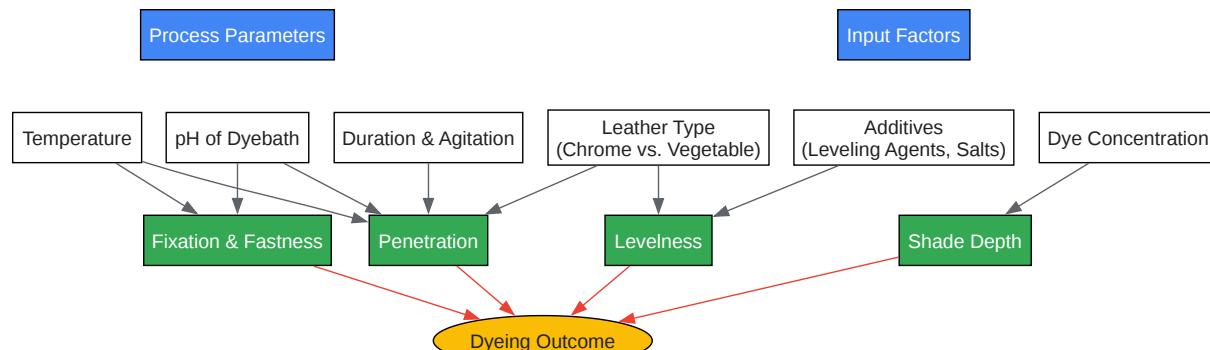



Diagram 2: Factors Influencing Direct Dyeing on Leather

[Click to download full resolution via product page](#)

Diagram 2: Factors Influencing Direct Dyeing on Leather

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Step by Step Leather Dyeing [dharmaTrading.com]
- 2. Direct orange 15 TDS|Direct orange 15 from Chinese supplier and producer - DIRECT ORANGE DYES - Enoch dye [enochdye.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. scribd.com [scribd.com]
- 6. epa.gov [epa.gov]

- 7. cncolorchem.com [cncolorchem.com]
- 8. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. sdc.org.uk [sdc.org.uk]
- 11. sdc.org.uk [sdc.org.uk]
- 12. C.I. Direct Orange 15 | C28H20N4O12S4 | CID 6284814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. theleatherfarm.com [theleatherfarm.com]
- 14. saintstag.com [saintstag.com]
- 15. Basic Steps of Applying Leather Dyes (Tips + FAQs Included) [primachemicals.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Direct Orange 15 in Leather Dyeing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584190#direct-orange-15-applications-in-leather-tanning-and-dyeing>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)